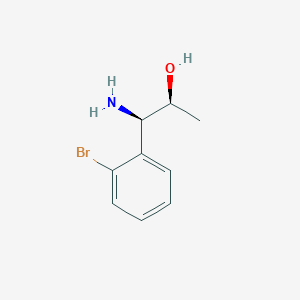

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL

CAS No.:

Cat. No.: VC20360855

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNO |

|---|---|

| Molecular Weight | 230.10 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

| Standard InChI Key | XPDUPQLMNKNIRL-RCOVLWMOSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1Br)N)O |

| Canonical SMILES | CC(C(C1=CC=CC=C1Br)N)O |

Introduction

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral organic compound characterized by its unique stereochemistry and the presence of an amino group, a hydroxyl group, and a brominated aromatic ring. Its molecular formula is C9H12BrNO, with a molecular weight of approximately 230.10 g/mol . This compound is of significant interest in organic synthesis and pharmaceutical development due to its versatile reactivity and potential biological activity.

Key Features:

-

Molecular Formula: C9H12BrNO

-

Molecular Weight: Approximately 230.10 g/mol

-

CAS Number: 1270283-06-1

Synthesis and Preparation

The synthesis of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves several key steps, often utilizing large-scale batch reactors in industrial settings to optimize yields and maintain consistency . The specific synthetic routes may vary, but they generally involve the manipulation of functional groups to achieve the desired stereochemistry.

Biological Activity and Applications

Research indicates that (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL exhibits notable biological activity due to its structural features. It can interact with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions. The ability of the compound to form hydrogen bonds through its amino group enhances its affinity for biological targets, which is crucial for therapeutic applications .

Potential Applications:

-

Pharmaceutical Development: As a precursor for the synthesis of pharmaceutical agents with specific biological activities.

-

Medicinal Chemistry: Its chiral nature allows it to interact selectively with biological targets, making it a subject of interest in pharmacological studies.

Comparison with Analogous Compounds

Several compounds share structural similarities with (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL, each possessing unique properties that differentiate them:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL | C9H12BrNO | Different bromination position affecting reactivity |

| (1R,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL | C9H12BrNO | Varying bromination position; potential effects on binding affinity |

| (1R,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL | C9H12ClNO | Chlorine substituent alters physical properties compared to bromine |

| (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | C9H10ClFNO | Presence of fluorine changes electronic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume